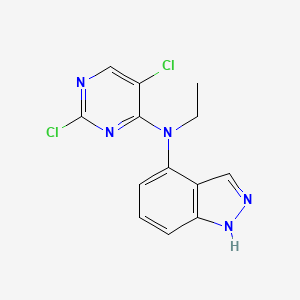![molecular formula C16H30Si2 B12617234 Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane CAS No. 920282-74-2](/img/structure/B12617234.png)
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane is a chemical compound with the molecular formula C14H30Si2. It is a clear, colorless to almost colorless liquid with a boiling point of 57°C at 0.25 mmHg . This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane typically involves the reaction of triisopropylsilylacetylene with trimethylsilylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, and a base, such as triethylamine . The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl and triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metals, which can then participate in catalytic reactions. The presence of silyl groups enhances the stability and reactivity of the compound, making it a valuable reagent in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Triisopropyl(trimethylsilyl)ethynylsilane
Uniqueness
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane is unique due to its specific combination of silyl groups and the butadiyne backbone. This structure imparts unique reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Propiedades
Número CAS |
920282-74-2 |
|---|---|
Fórmula molecular |
C16H30Si2 |
Peso molecular |
278.58 g/mol |
Nombre IUPAC |
trimethyl-[4-tri(propan-2-yl)silylbuta-1,3-diynyl]silane |
InChI |
InChI=1S/C16H30Si2/c1-14(2)18(15(3)4,16(5)6)13-11-10-12-17(7,8)9/h14-16H,1-9H3 |
Clave InChI |
SOZUPDUHNXOZIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC#C[Si](C)(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)

![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)
![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)


![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)

![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)

